molecular formula C10H10N2 B1581546 1-Naphthylhydrazine CAS No. 2243-55-2

1-Naphthylhydrazine

Cat. No. B1581546
Key on ui cas rn: 2243-55-2
M. Wt: 158.2 g/mol
InChI Key: XBCIOBSQHJYVBQ-UHFFFAOYSA-N
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Patent
US05760059

Procedure details

Sodium nitrite (4.8 g) in water (20 ml) was added over 15 minutes to a stirred ice-cold suspension of 1-naphthylamine (9.58 g) in 6M hydrochloric acid (80 ml). After an additional 30 minutes in the ice bath, stannous chloride (44.5 9) in 6M hydrochloric acid (80 ml) was added slowly and the resulting suspension was stirred at O0 for 3 hr. The resulting solid was filtered off and dissolved in a mixture of 40% potassium hydroxide solution (100 ml) and ethyl acetate (150 ml). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organic extracts were dried and concentrated under reduced pressure to afford the title compound as a purple solid (10.58 g Rf= 0.1 in EA/CH (1/4)).
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[C:5]1([NH2:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>O.Cl>[C:5]1([NH:15][NH2:1])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.58 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at O0 for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of 40% potassium hydroxide solution (100 ml) and ethyl acetate (150 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)NN
Measurements
Type Value Analysis
AMOUNT: MASS 10.58 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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